molecular formula C15H12F2N2O2 B157904 N,N'-bis(4-fluorophenyl)propanediamide CAS No. 1677-29-8

N,N'-bis(4-fluorophenyl)propanediamide

Cat. No. B157904
CAS RN: 1677-29-8
M. Wt: 290.26 g/mol
InChI Key: IHPIXCWMIRALHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for N,N’-bis(4-fluorophenyl)propanediamide is not explicitly mentioned in the sources, there are related compounds that have been synthesized through various methods. For instance, a symmetric derivative of thiocarbohydrazide was synthesized by reacting thiocarbohydrazide with double equivalent amount p- fluoro benzaldehyde in ethanol medium at refluxing conditions . Another study mentioned the synthesis of new polyfluorinated 4-thiazolidinones and 1,4-bis (4-thiazolidinone)phenylenes from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Properties of Sulfonated Block Copolymers :A study focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing Bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic block creation. These copolymers exhibited promising properties for fuel-cell applications, demonstrating significant proton conductivity and mechanical strength, potentially surpassing those of perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).

Fluorescent DNA Binders

Bis-4-aminobenzamidines as Fluorogenic DNA Binders :Research on N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) discovered its significant increase in emission fluorescence upon binding to specific A/T DNA sites. BAPPA's structural characteristics allow for easy introduction of functional groups, indicating its potential for applications in molecular biology and bioanalytics (Vázquez et al., 2010).

Environmental and Analytical Chemistry

Degradation Product Analysis :A study presented a methodology for separating flunarizine hydrochloride and its degradation products using micellar or microemulsion liquid chromatography, demonstrating the capability of these techniques in analyzing complex pharmaceutical compounds and their degradation pathways (El-Sherbiny et al., 2005).

Advanced Synthesis for Pharmaceuticals

Synthesis of Neuroleptic Agents :Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group, were synthesized via a key intermediate prepared from 4,4′-difluorobenzophenone, employing rhodium-catalyzed hydroformylation. This process underscores the importance of advanced synthesis techniques in developing pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Anion Recognition and Environmental Applications

Anion Recognition by N,N′-diarylalkanediamides :Research into N,N′-diarylalkanediamides from aliphatic dicarboxylic acids and 4-nitroaniline, specifically N,N′-bis(4-nitrophenyl)butanediamide, explored their anion binding capabilities. This study contributes to the understanding of selective fluoride recognition, highlighting potential applications in environmental monitoring and remediation (Wagner-Wysiecka & Łukasik, 2012).

Biodegradation and Polymer Research

Bioremediation of Environmental Pollutants :A study on the bioremediation capabilities of laccase from Fusarium incarnatum UC-14 in degrading Bisphenol A using a reverse micelles system demonstrated a significant reduction of this environmental pollutant. This research suggests the potential of enzyme-based systems for the bioremediation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

properties

IUPAC Name

N,N'-bis(4-fluorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPIXCWMIRALHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333046
Record name N,N'-bis(4-fluorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(4-fluorophenyl)propanediamide

CAS RN

1677-29-8
Record name N,N'-bis(4-fluorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of dimethyl malonate (0.5 g, 3.78 mmol) and 4-fluoroaniline (0.93 g, 8.33 mmol) was heated neat to 200° C. for 20 min in the microwave system. After cooling, the solid was filtered and washed with ethyl acetate to provide the desired malonamide which was used without further purification. MS: Cal'd (MH+) 291, exp (MH+) 291.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One

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